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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinic acid

Cat. No.: B129144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-
Difluoroisonicotinic acid (C₆H₃F₂NO₂), a valuable building block in pharmaceutical and

agrochemical research. While experimental spectra for this specific compound are not readily

available in the public domain, this document compiles predicted data and typical

spectroscopic characteristics based on its chemical structure and data from analogous

compounds. This guide is intended to assist researchers in the identification and

characterization of this and similar fluorinated pyridine derivatives.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3,5-Difluoroisonicotinic
acid based on its structure and known spectral correlations for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Protons

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-2, H-6 ~8.5 - 8.8

Doublet of triplets (dt)

or Triplet of doublets

(td)

³JHF ≈ 2-4 Hz, ⁴JHH ≈

1-2 Hz

COOH >10 Broad Singlet -
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Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

C=O ~165 - 175 Singlet -

C-3, C-5 ~155 - 165 Doublet ¹JCF ≈ 230-260 Hz

C-4 ~135 - 145 Triplet ²JCF ≈ 20-30 Hz

C-2, C-6 ~140 - 150 Doublet ²JCF ≈ 20-30 Hz

Table 3: Predicted ¹⁹F NMR Spectral Data
Fluorine

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

F-3, F-5 -110 to -130
Triplet or Doublet of

doublets

³JHF ≈ 2-4 Hz, ⁴JFF ≈

15-25 Hz

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Characteristic Absorption
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C=O (Carboxylic Acid) 1710 - 1680 Strong

C=C, C=N (Aromatic Ring) 1600 - 1400 Medium to Strong

C-F 1300 - 1100 Strong

Table 5: Predicted Mass Spectrometry (MS) Data
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Ion Predicted m/z Notes

[M]+• 159.01 Molecular Ion

[M-OH]+ 142.01 Loss of hydroxyl radical

[M-COOH]+ 114.02 Loss of carboxyl group

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for

reproducibility and accurate analysis. While specific published methods for 3,5-
Difluoroisonicotinic acid are scarce, the following are general procedures that would be

applicable.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3,5-Difluoroisonicotinic acid in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C

NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃ or a

secondary standard).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution, especially for observing fluorine-proton and fluorine-fluorine couplings.

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-

5 seconds, and a pulse angle of 30-90 degrees.
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¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

acquisition time will be necessary. Proton decoupling is typically used to simplify the

spectrum and improve sensitivity.

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signals. The spectral

width should be set to encompass the expected chemical shift range for aromatic fluorine

atoms.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into

a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should

be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The solution can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Parameters:
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Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be

used, particularly with GC-MS.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is

recommended for accurate mass measurements to confirm the elemental composition.

Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the

molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Difluoroisonicotinic acid.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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